(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Scientific Research Applications
1. Synthetic Chemistry and Molecular Rearrangement
The compound has been studied in the context of synthetic chemistry, particularly in the formation of tetrahydroquinolinone and nicotinonitrile derivatives. Moustafa, Al-Mousawi, and Elnagdi (2011) observed novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones, showcasing the compound's role in facilitating complex chemical transformations (Moustafa, Al-Mousawi, & Elnagdi, 2011).
2. Photopolymerization and Photophysical Studies
Yang et al. (2018) designed acrylated naphthalimide one-component visible light initiators, including derivatives of this compound. Their study revealed good photopolymerization initiating performance and high migration stability, highlighting the compound's potential in photopolymerization applications (Yang et al., 2018).
3. Cyclization Reactions and Derivative Formation
Zborovskii et al. (2011) investigated the cyclization of derivatives of this compound, leading to the formation of hydrohalides and diones. This study contributes to the understanding of cyclization processes in complex organic molecules (Zborovskii, Orysyk, Staninets, & Bon, 2011).
4. Electroluminescent Layer Applications
Dobrikov et al. (2011) synthesized new low-molecular-weight compounds, including derivatives of this compound, with potential application in organic light-emitting devices (OLEDs). Their research focused on photophysical properties in solution and in polymer films, indicating the role of these compounds in the development of electroluminescent materials (Dobrikov, Dobrikov, & Aleksandrova, 2011).
5. Radical Cascade Reaction Synthesis
Niu and Xia (2022) reviewed synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, highlighting diverse synthetic approaches involving radical precursors. This encompasses the significance of compounds like (E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in facilitating new synthetic routes (Niu & Xia, 2022).
6. Thermally Activated Fluorescent Emitters
Yun and Lee (2017) applied benzoisoquinoline-1,3-dione as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters. This research underscores the compound's potential in enhancing the efficiency of red TADF devices (Yun & Lee, 2017).
Properties
IUPAC Name |
2-[[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-35-24-11-9-19(17-25(24)36-2)10-12-26(32)30-15-13-20(14-16-30)18-31-28(33)22-7-3-5-21-6-4-8-23(27(21)22)29(31)34/h3-12,17,20H,13-16,18H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPTZWOLPNMQDW-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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